![molecular formula C9H4N4O4S B1279209 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide CAS No. 40647-02-7](/img/structure/B1279209.png)
5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis and transformations of related benzothiazole compounds have been explored, emphasizing the chemical processes involved in creating these complex molecules. This type of research is foundational for understanding the properties and potential applications of 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide.Molecular Structure Analysis
The molecular formula of this compound is C9H4N4O4S . The InChIKey, a unique identifier for chemical substances, is FKRBAXZAJBBIAJ-UHFFFAOYSA-N . The compound’s structure can be represented by the Canonical SMILES string: C1=C (C=C (C2=C1 [N+] (=C (S2)C (=O)N) [O-]) [N+] (=O) [O-])C#N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 264.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound’s Topological Polar Surface Area is 166 Ų . The compound’s XLogP3-AA, a measure of its lipophilicity, is 1.3 .Scientific Research Applications
Optical Modulators in Photonic Circuits
BTO-1 has been used in silicon photonic devices to demonstrate a large electro-optical response . The Pockels effect, an essential nonlinear effect used in many applications, is verified to be the physical origin of the response . This is crucial for optical modulators in photonic circuits, enabling data modulation up to 50 Gbit s−1 .
Energy Storage Capacitors
BTO-1 based ceramics have been synthesized for their storage and discharge characteristics . The recoverable energy density for certain compositions goes around 29 mJ/cm3 with an energy efficiency of 56.1% . These ceramics are considered for energy storage applications .
Microwave Absorber
Bismuth titanate nanopowder, a related compound, has been used for assembling a microstrip rectangular patch antenna . Although not directly BTO-1, this application suggests potential uses in the field of microwave absorption.
Silicon Integrated Nanophotonics
BTO-1 has been integrated with silicon to develop planar waveguide devices . This integration can lead to novel device concepts extending beyond communication technologies .
Pharmaceutical Chemistry
The benzothiazole scaffold, a part of the BTO-1 structure, is a privileged scaffold in synthetic and medicinal chemistry . Derivatives of benzothiazole have shown a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant properties .
Material Science
Thiophene derivatives, which share some structural similarities with BTO-1, have been used in the fabrication of light-emitting diodes . This suggests potential applications of BTO-1 in material science.
Mechanism of Action
Target of Action
The primary target of BTO-1 is the Polo-like kinase (Plk) . Plks are a family of serine/threonine kinases that play a crucial role in cell cycle progression, including DNA replication, mitosis, and cytokinesis .
Mode of Action
BTO-1 acts as an inhibitor of Polo-like kinase . It interferes with the normal function of Plk, leading to changes in cell cycle progression . For instance, it has been observed that BTO-1 can lead to the formation of monopolar spindles in a significant fraction of mitotic cells .
Biochemical Pathways
The inhibition of Plk by BTO-1 affects the cell cycle, particularly the phases involving DNA replication and cell division . This can lead to a halt in cell proliferation, which may be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Pharmacokinetics
It is known that the compound’s half-life is estimated to be 20-22 hours . This suggests that BTO-1 has a relatively long duration of action, which could potentially allow for less frequent dosing .
Result of Action
The inhibition of Plk by BTO-1 can lead to changes in cell morphology and function. For example, it has been observed that BTO-1 can cause a reduction in phospho-Cdc25C, a protein involved in cell cycle regulation . Additionally, BTO-1 has been shown to cause a reduction in H3 phosphorylation compared to control cells .
properties
IUPAC Name |
5-cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N4O4S/c10-3-4-1-5-7(6(2-4)13(16)17)18-9(8(11)14)12(5)15/h1-2H,(H2,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRBAXZAJBBIAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429520 |
Source
|
Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
CAS RN |
40647-02-7 |
Source
|
Record name | 5-Cyano-7-nitro-3-oxido-1,3-benzothiazol-3-ium-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BTO-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.